N-(But-3-en-1-yl)-1-benzothiophen-7-amine
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Overview
Description
N-(But-3-en-1-yl)-1-benzothiophen-7-amine is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound features a but-3-en-1-yl group attached to the nitrogen atom of the amine group at the 7th position of the benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-3-en-1-yl)-1-benzothiophen-7-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-benzothiophen-7-amine and but-3-en-1-yl bromide.
N-Alkylation: The key step involves the N-alkylation of 1-benzothiophen-7-amine with but-3-en-1-yl bromide. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(But-3-en-1-yl)-1-benzothiophen-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Various electrophiles depending on the desired substitution
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amine derivatives
Substitution: Substituted benzothiophenes
Scientific Research Applications
N-(But-3-en-1-yl)-1-benzothiophen-7-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as conductivity and stability.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, potentially leading to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(But-3-en-1-yl)-1-benzothiophen-7-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act on neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(But-3-en-1-yl)-1-benzothiophen-2-amine
- N-(But-3-en-1-yl)-1-benzothiophen-3-amine
- N-(But-3-en-1-yl)-1-benzothiophen-4-amine
Uniqueness
N-(But-3-en-1-yl)-1-benzothiophen-7-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the but-3-en-1-yl group and the amine on the benzothiophene ring can lead to different interactions with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H13NS |
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Molecular Weight |
203.31 g/mol |
IUPAC Name |
N-but-3-enyl-1-benzothiophen-7-amine |
InChI |
InChI=1S/C12H13NS/c1-2-3-8-13-11-6-4-5-10-7-9-14-12(10)11/h2,4-7,9,13H,1,3,8H2 |
InChI Key |
OEWMQNPEKKKWKV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCNC1=CC=CC2=C1SC=C2 |
Origin of Product |
United States |
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